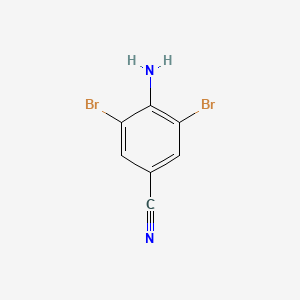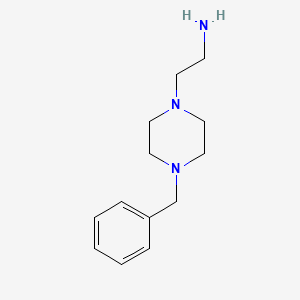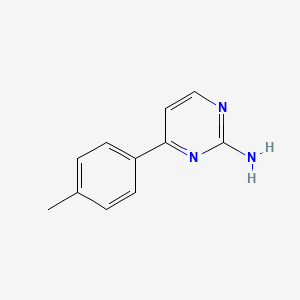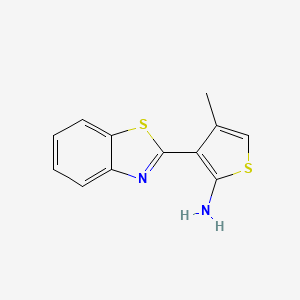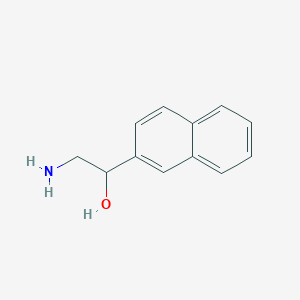
3-Amino-5-tert-butylthiophene-2-carbonitrile
Vue d'ensemble
Description
3-Amino-5-tert-butylthiophene-2-carbonitrile is a compound that falls within the category of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are analogous to benzene, with one of the carbon atoms replaced by sulfur. The specific compound is not directly studied in the provided papers, but its structure can be inferred to contain an amino group at the 3-position, a tert-butyl group at the 5-position, and a carbonitrile group at the 2-position of the thiophene ring.
Synthesis Analysis
The synthesis of related 2-aminothiophene-3-carbonitrile derivatives is described in the first paper, where a stereoselective method is proposed for the synthesis of trans-isomers of these compounds . The method involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides. One of the compounds synthesized, (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile, was structurally characterized by X-ray diffraction analysis, which provides insights into the molecular structure of these types of compounds .
Molecular Structure Analysis
The molecular structure of 2-aminothiophene derivatives is crucial for their chemical properties and reactivity. The X-ray diffraction analysis mentioned in the first paper provides detailed information about the stereochemistry of the synthesized compounds . Although the specific molecular structure of 3-Amino-5-tert-butylthiophene-2-carbonitrile is not provided, it can be assumed that the tert-butyl and amino groups would influence the electron density and steric hindrance on the thiophene ring, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The second paper discusses the reactions of 2-aminothiophene-3-carbonitriles with various heterocumulenes . The expected thieno[2,3-d]pyrimidine derivatives were not obtained; instead, the reaction yielded substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones and dithieno[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-ones . The reactions with carbon disulfide resulted in a mixture of products, with the ratio depending on the substituents at the 4,5-position of the starting material . These findings suggest that 3-Amino-5-tert-butylthiophene-2-carbonitrile could also undergo interesting reactions with heterocumulenes, potentially leading to a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of 3-Amino-5-tert-butylthiophene-2-carbonitrile, the properties of similar compounds can offer some insights. The presence of the amino group is likely to increase the compound's polarity and potentially its solubility in polar solvents. The tert-butyl group is bulky and could affect the boiling point and melting point of the compound by increasing steric hindrance. The carbonitrile group is electron-withdrawing, which could influence the acidity of the amino hydrogen and the overall reactivity of the molecule. The studies mentioned do not provide specific case studies on the physical properties of these compounds, but they do offer a framework for understanding how different substituents on the thiophene ring can affect the compound's characteristics .
Applications De Recherche Scientifique
Antitumor Applications
3-Amino-5-tert-butylthiophene-2-carbonitrile derivatives have been explored for their potential antitumor properties. A study focused on novel targets of 2-aminothiophene derivatives synthesized using the Gewald methodology, demonstrated inhibition of tumor cell growth in human tumor cell lines, namely hepatocellular carcinoma and mammary gland breast cancer, suggesting its potential as an antitumor agent (Khalifa & Algothami, 2020).
Corrosion Inhibition
Research has shown the efficacy of thiophene derivatives in inhibiting corrosion of mild steel in acidic environments. For example, a study using 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors demonstrated their effectiveness in protecting mild steel in 1 M HCl solution, acting as anodic type inhibitors (Verma et al., 2015).
Supramolecular Chemistry and Microwave-Directed Synthesis
There is research on the microwave-directed, regiodivergent synthesis of 1,2-teraryls using thiophene derivatives, highlighting the utility of microwave irradiation in altering reaction pathways and outcomes in supramolecular chemistry (Singh et al., 2016).
Structural Studies and X-ray Analysis
Studies have been conducted on the synthesis of N-(pyrrol-2-yl)amines using 1-tert-butyl-5-(arylideneamino)-1H-pyrrole-3-carbonitriles, including X-ray structural analyses to understand their molecular conformations and interactions (Macías et al., 2018).
Photovoltaic Properties in Organic-Inorganic Diodes
Research on thiophene derivatives has explored their photovoltaic properties, particularly in the context of organic-inorganic photodiode fabrication. This includes studying the electrical properties of heterojunction diodes under various conditions (Zeyada et al., 2016).
Antimicrobial and Antifungal Applications
Derivatives of 2-aminothiophene-3-carbonitrile have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results in combating microbial and fungal infections (Al-Omran et al., 2002).
Novel Material Synthesis
In the synthesis of new materials, a study demonstrated the creation of 2-amino-4-ferrocenylthiophene-3-carbonitrile through the Gewald reaction, aiming to develop new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).
Propriétés
IUPAC Name |
3-amino-5-tert-butylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)8-4-6(11)7(5-10)12-8/h4H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOOZZBIGDJRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384575 | |
| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-tert-butylthiophene-2-carbonitrile | |
CAS RN |
677277-39-3 | |
| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


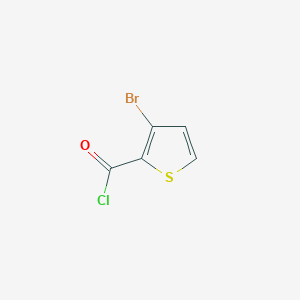


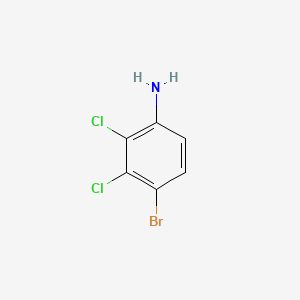
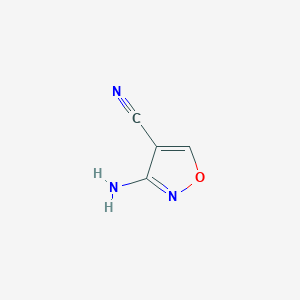
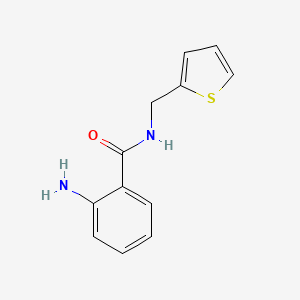
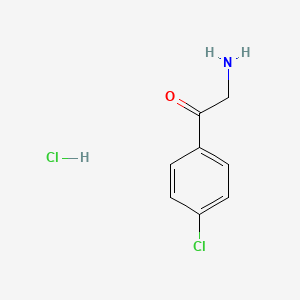
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)

